Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride
Overview
Description
The compound "Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related azabicyclohexane derivatives and their synthesis, which can provide insights into the chemistry of similar compounds. Azabicyclohexanes are a class of bicyclic structures containing a nitrogen atom within the ring system, which can be manipulated to create various biologically active compounds .
Synthesis Analysis
The synthesis of azabicyclohexane derivatives is a topic of interest due to their potential pharmacological applications. Paper describes a stereoselective photochemical ring closure method to synthesize analogs of the nicotinic acetylcholine receptor agonist ABT-594. This method involves the conversion of a dihydropyridine to an azabicyclohexane structure. Paper outlines a different approach starting from cyclobutene dicarbamate and using electrophilic addition followed by ring closure to create the azabicyclohexane ring system. Paper discusses a synthesis route that employs an electrophilic addition-rearrangement strategy to create a functionalized azabicyclohexane synthon. These methods highlight the versatility in synthesizing azabicyclohexane derivatives, which could be applicable to the synthesis of "this compound".
Molecular Structure Analysis
The molecular structure of azabicyclohexanes is characterized by the presence of a nitrogen atom within the bicyclic framework, which imparts unique chemical properties to these compounds. The papers do not provide detailed molecular structure analysis of "this compound", but they do discuss the structural aspects of related compounds. For instance, the stereochemistry of the synthesized compounds is crucial for their biological activity, as seen in the stereoselective methods employed in the papers .
Chemical Reactions Analysis
Azabicyclohexanes can undergo various chemical reactions due to their reactive bicyclic structure and the presence of functional groups. Paper mentions that azabicyclo[3.1.0]hexane-1-ols can undergo selective rearrangement and ring cleavage to yield pyrrolidinones, and other ring-opening reactions to produce dihydropyridinones and tricyclopiperidinones. These reactions demonstrate the reactivity of the azabicyclohexane ring system and its potential to be transformed into diverse biologically active structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of azabicyclohexane derivatives are influenced by their molecular structure. While the papers provided do not detail the specific properties of "this compound", they do suggest that the azabicyclohexane core is a versatile intermediate for the synthesis of various compounds with potential pharmacological properties . The presence of different substituents and functional groups on the azabicyclohexane ring system can significantly alter the physical and chemical properties, such as solubility, stability, and reactivity, which are important for their application in drug development.
Scientific Research Applications
Chemical Synthesis and Rearrangements
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is involved in the stereoselective synthesis and rearrangements of novel azabicyclo compounds. For instance, it has been employed in the synthesis of 5,6-difunctionalized-2-azabicyclo[2.1.1]hexanes, showcasing its utility in producing compounds with complex structures. The rearrangements of certain iodides to alcohols and alcohols to fluorides have been initiated using reagents like Selectfluor and Deoxo-Fluor, indicating its role in these chemical transformations. Additionally, its involvement in ring opening reactions further highlights its versatility in chemical synthesis (Krow et al., 2004).
Transition State Analogs Synthesis
The compound is also crucial in the synthesis of azabicyclo[3.1.0]hexane transition state (TS) analogs. These analogs are important in studying biochemical processes and designing inhibitors for enzymes. The synthesis process involves cyclopropanation and subsequent reduction and phosphorylation or iodination, providing access to aglycon containing TS analogs. This showcases the compound's utility in the field of bioorganic chemistry and drug design (Young & Horenstein, 2004).
Novel Synthesis Methods
Innovative methods for synthesizing azabicyclo compounds have been developed using this compound. One such method involves a three-component reaction for the synthesis of 1-azabicyclo[3.1.0]hexane-3-enes, highlighting the eco-friendliness, excellent product yields, and the use of inexpensive materials. This method represents a significant advancement in synthetic organic chemistry, offering a simpler and more sustainable approach to synthesizing these complex structures (Ghorbani et al., 2016).
Mechanism of Action
Target of Action
Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride is a crucial component in several antiviral medications . It plays a key role in the production of boceprevir, a well-known protease inhibitor for the hepatitis C virus . Additionally, it plays a crucial role in the synthesis of pf-07321332, an oral medication used for the treatment of COVID-19 .
Result of Action
The result of the action of this compound is the inhibition of viral replication, as evidenced by its use in antiviral medications . This leads to a decrease in the viral load within the host, alleviating symptoms and helping to clear the infection.
Safety and Hazards
Future Directions
The future directions for the research and development of Endo-3-azabicyclo[3.1.0]hexane-6-methanol hydrochloride could involve improving the efficiency of the rhodium-catalyzed reaction . This could potentially be achieved by applying the information gained about donor/acceptor carbenes to acceptor carbenes .
properties
IUPAC Name |
[(1S,5R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-3-6-4-1-7-2-5(4)6;/h4-8H,1-3H2;1H/t4-,5+,6?; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYSZLSYGLCGLOS-FTEHNKOGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
185561-91-5 | |
Record name | [(1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-yl]methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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